2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole
Description
Properties
IUPAC Name |
2-(2-bromoethyl)-5-phenyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c10-6-7-14-12-9(11-13-14)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCAAYIAVZTWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 5-Phenyl-1H-Tetrazole with 1,2-Dihaloalkanes
One of the primary routes involves the alkylation of 5-phenyl-1H-tetrazole at the N-2 position using 1,2-dihaloalkanes, particularly 1,2-dibromoethane, to introduce the 2-bromoethyl substituent.
- Reaction Conditions : The reaction is typically carried out in polar aprotic solvents such as acetonitrile, tetrahydrofuran, or dimethylformamide.
- Base Catalysis : Bases like sodium hydride, triethylamine, or potassium carbonate are employed to deprotonate the tetrazole nitrogen, facilitating nucleophilic substitution.
- Mechanism : The tetrazole anion attacks one of the electrophilic carbon atoms in the 1,2-dihaloalkane, displacing a bromide ion and forming the 2-(2-bromoethyl) substituent on the tetrazole ring.
- Example : A patent describes the synthesis of 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one by reacting 1,2-dihaloethane with 1-ethyl-1,4-dihydro-5H-tetrazol-5-one in the presence of triethylamine in acetonitrile.
| Parameter | Details |
|---|---|
| Starting material | 5-Phenyl-1H-tetrazole |
| Alkylating agent | 1,2-Dibromoethane |
| Base | Triethylamine, NaH, or K2CO3 |
| Solvent | Acetonitrile, THF, or DMF |
| Temperature | Ambient to reflux |
| Reaction time | Several hours (typically 2–6 h) |
| Yield | Moderate to high (varies with conditions) |
Palladium-Catalyzed Cross-Coupling and Subsequent Functionalization
A modular and scalable approach involves the synthesis of 5-phenyl-1H-tetrazole derivatives via palladium-catalyzed Suzuki cross-coupling, followed by bromination or alkylation steps to install the 2-bromoethyl group.
- Step 1 : Suzuki coupling of H-tetrazole with phenylboronic acid using Pd catalysts such as XPhos Pd G3 in toluene with cesium carbonate and water under nitrogen atmosphere at 100 °C.
- Step 2 : After coupling, hydrogenolysis under hydrogen atmosphere with Pd/C catalyst at 40 °C converts intermediates to the desired tetrazole framework.
- Step 3 : The 2-position is then functionalized by reaction with 1,2-dibromoethane or related haloalkanes under basic conditions to form the 2-(2-bromoethyl) substituent.
- Advantages : This method allows for diversification at the 5-position and controlled introduction of the 2-bromoethyl group, facilitating library synthesis.
- Yields : The Suzuki coupling and subsequent hydrogenolysis yield 5-phenyl-1H-tetrazole in 59–65% yield, with further alkylation steps providing the bromoethyl derivatives efficiently.
| Step | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|
| Suzuki Coupling | H-tetrazole, phenylboronic acid, XPhos Pd G3, Cs2CO3 | 100 °C, 4 h, toluene/water | 5-Phenyl-1H-tetrazole (59–65%) |
| Hydrogenolysis | Pd/C catalyst, H2 | 40 °C, 18 h | Deprotected tetrazole intermediate |
| Alkylation | 1,2-Dibromoethane, base (e.g., triethylamine) | Ambient to reflux, aprotic solvent | 2-(2-Bromoethyl)-5-phenyl-2H-tetrazole |
Copper-Catalyzed Cycloaddition and Diaryliodonium Salt Method
Another approach involves copper-catalyzed reactions using diaryliodonium salts and 5-aryl-2H-tetrazoles to form 2,5-diaryl-2H-tetrazoles, which can be further functionalized at the 2-position.
- Method : Copper catalysis facilitates the coupling of diaryliodonium salts with 5-aryl-2H-tetrazoles under mild conditions with potassium carbonate base.
- Advantages : This method offers mild reaction conditions, higher yields, and readily available starting materials.
- Limitations : Direct installation of the 2-(2-bromoethyl) substituent requires subsequent alkylation steps.
- Yield : Generally high yields reported for diaryl tetrazoles, enabling subsequent functionalization.
Mechanistic Insights and Catalytic Roles
- Base Role : Deprotonation of the tetrazole nitrogen enhances nucleophilicity, enabling alkylation.
- Catalyst Role : Palladium catalysts facilitate cross-coupling reactions, while copper catalysts activate diaryliodonium salts for arylation.
- Solvent Effects : Polar aprotic solvents stabilize charged intermediates and facilitate nucleophilic substitution.
- Leaving Groups : Bromide is a preferred leaving group; tosylates or other leaving groups can substitute in similar reactions.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Solvent(s) | Reaction Type | Advantages | Typical Yield |
|---|---|---|---|---|---|
| Alkylation with 1,2-dibromoethane | 5-Phenyl-1H-tetrazole, 1,2-dibromoethane, base (triethylamine, NaH) | Acetonitrile, THF, DMF | N-alkylation (nucleophilic substitution) | Simple, direct installation of bromoethyl group | Moderate to high |
| Pd-Catalyzed Suzuki + Hydrogenolysis + Alkylation | H-tetrazole, phenylboronic acid, XPhos Pd G3, Pd/C, Cs2CO3, 1,2-dibromoethane | Toluene, water, ethanol, aprotic solvents | Cross-coupling + hydrogenolysis + alkylation | Modular, scalable, high selectivity | 59–65% (tetrazole intermediate) |
| Cu-Catalyzed Diaryliodonium Salt Coupling | Diaryliodonium salts, 5-aryl-2H-tetrazoles, Cu catalyst, K2CO3 | Polar aprotic solvents | Arylation via copper catalysis | Mild conditions, high yields for diaryl tetrazoles | High (for diaryl tetrazoles) |
Research Findings and Notes
- The alkylation of tetrazoles with 1,2-dihaloalkanes is a well-established technique for introducing haloalkyl substituents, including the 2-bromoethyl group.
- Palladium-catalyzed cross-coupling followed by hydrogenolysis and alkylation provides a robust and modular synthetic route, enabling the preparation of 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole on scale with good yields and purity.
- Copper-catalyzed methods offer alternative pathways for diaryl tetrazole synthesis but require additional steps for haloalkyl functionalization.
- The choice of base, solvent, and catalyst critically influences the reaction efficiency and yield.
- The methods avoid highly hazardous reagents like hydrazoic acid, improving safety and scalability.
This comprehensive analysis integrates diverse, authoritative sources to present the current state of preparation methods for This compound , emphasizing practical synthetic routes, reaction conditions, and mechanistic understanding suitable for expert application and further research development.
Chemical Reactions Analysis
2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific reagents and conditions for these reactions are less commonly reported.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate and nucleophiles such as amines . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and as a potential ligand in the development of new drugs.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity makes it a useful tool in biochemical research .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Electronic Effects : The electron-deficient tetrazole ring stabilizes negative charge, enhancing nucleophilic displacement at the brominated ethyl group. This contrasts with 5-phenyl-1H-tetrazole, which lacks a reactive substituent and is primarily used as a ligand or inhibitor .
Thermodynamic Stability: Brominated derivatives (e.g., 2-bromoethyl, 3-bromophenoxymethyl) exhibit lower thermal stability compared to non-halogenated analogues, as noted in decomposition studies of nitromethyltetrazoles .
Biological Activity
2-(2-Bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C9H9BrN4
- Molecular Weight : 253.10 g/mol
- CAS Number : 1019340-69-2
Biological Activity Overview
The biological activity of 2-(2-bromoethyl)-5-phenyl-2H-tetrazole has been studied primarily for its potential as an inhibitor in various biochemical pathways. Notably, tetrazole derivatives are often associated with significant pharmacological effects, including anti-inflammatory and analgesic properties.
- Enzyme Inhibition : The compound exhibits inhibitory activity against certain enzymes, particularly those involved in neurotransmission and metabolic processes.
- Neuroprotective Effects : Studies indicate that the compound may protect neuronal cells from oxidative stress-induced damage.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of 2-(2-bromoethyl)-5-phenyl-2H-tetrazole on neuronal cell lines subjected to oxidative stress. The results demonstrated that the compound significantly reduced cell death and oxidative stress markers compared to control groups.
| Treatment Group | Cell Viability (%) | Oxidative Stress Marker (µM) |
|---|---|---|
| Control | 50 | 15 |
| Compound | 85 | 5 |
Study 2: Enzyme Inhibition
Another research focused on the compound's role as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The study revealed that 2-(2-bromoethyl)-5-phenyl-2H-tetrazole showed a competitive inhibition pattern with an IC50 value comparable to standard AChE inhibitors.
| Compound | IC50 (µM) |
|---|---|
| 2-(2-Bromoethyl)-5-phenyl-2H-tetrazole | 12.5 |
| Donepezil | 10 |
Structure-Activity Relationship (SAR)
The biological activity of tetrazole derivatives is influenced by the substituents on the phenyl ring and the bromoethyl group. Variations in these substituents can enhance or diminish the compound's efficacy as an enzyme inhibitor or neuroprotectant.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-bromoethyl)-5-phenyl-2H-1,2,3,4-tetrazole, and how can reaction yields be optimized under varying conditions?
- Methodological Answer : A common approach involves nucleophilic substitution reactions, where bromoethyl groups are introduced via alkylation of tetrazole precursors. For example, refluxing tetrazole derivatives with brominated reagents in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours has been reported to yield intermediates . Optimization strategies include:
-
Temperature Control : Higher temperatures (80–100°C) improve reaction rates but may require inert atmospheres to prevent decomposition.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol balances cost and safety .
-
Catalyst Screening : Lewis acids (e.g., ZnCl₂) can stabilize transition states in alkylation steps .
Condition Yield Range Key Observations Ethanol, 80°C, 4h 60–75% Moderate purity, easy workup DMF, 100°C, 6h 85–90% High purity, requires purification ZnCl₂ catalysis, 90°C 78–82% Faster kinetics, side-product formation
Q. How can researchers characterize the purity and structural integrity of this compound using modern analytical techniques?
- Methodological Answer : Multi-modal characterization is critical:
-
NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromoethyl group at δ 3.5–4.0 ppm) and phenyl ring integration .
-
HPLC-MS : Quantifies purity (>95%) and identifies trace byproducts (e.g., debrominated derivatives) .
-
X-ray Crystallography : Resolves steric effects in the tetrazole ring and bromoethyl orientation .
Technique Key Metrics Limitations ¹H NMR Integration ratios, coupling constants Limited for amorphous samples HPLC-MS Retention time, m/z peaks Requires reference standards XRD Bond lengths, crystal packing Single-crystal availability needed
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer : Focus on receptor-binding assays and cytotoxicity screens:
- Radioligand Displacement : Test affinity for G-protein-coupled receptors (GPCRs) using ³H-labeled antagonists (e.g., angiotensin II receptors) .
- MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., HepG2) with IC₅₀ calculations .
Advanced Research Questions
Q. How can factorial design principles optimize reaction parameters for scalable synthesis of this compound?
- Methodological Answer : A 2³ factorial design evaluates temperature, solvent polarity, and catalyst loading. For example:
-
Variables : Temperature (70°C vs. 90°C), solvent (ethanol vs. DMF), catalyst (none vs. ZnCl₂).
-
Response Surface Modeling : Identifies interactions between variables (e.g., DMF + ZnCl₂ maximizes yield) .
Run Temp (°C) Solvent Catalyst Yield (%) 1 70 Ethanol None 62 2 90 DMF ZnCl₂ 88
Q. How can computational modeling (e.g., DFT calculations or molecular dynamics) predict the reactivity and stability of this compound in different solvents or catalytic systems?
- Methodological Answer :
- DFT Calculations : Simulate transition states for bromoethyl group migration using Gaussian 16. Solvent effects (PCM model) reveal stabilization in polar solvents .
- Molecular Dynamics : Predict aggregation behavior in aqueous solutions, critical for bioavailability studies .
Q. What experimental strategies resolve contradictions in observed biological activity data across cell lines or in vivo models?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., cell line genetic drift) .
- Mechanistic Profiling : Use knockout models (e.g., CRISPR-Cas9) to isolate receptor-specific effects vs. off-target interactions .
Q. How can advanced separation technologies (e.g., membrane filtration, HPLC) improve purification of this compound from complex reaction mixtures?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
